molecular formula C9H12N2O3 B13666854 Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate

Cat. No.: B13666854
M. Wt: 196.20 g/mol
InChI Key: XEMVFLNNGOJLRX-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound belongs to a class of 3-(pyrimidinyl)propanoates that are recognized for their structural analogy to glutamatergic mediators, making them compounds of interest in central nervous system (CNS) research and the development of neuroactive agents . The pyrimidine ring is a privileged scaffold in drug discovery, and its incorporation into a propanoate ester framework provides a versatile handle for further chemical modification. Researchers utilize this and related esters in the efficient synthesis of more complex molecules, including various functionalized pyrimidine derivatives . The compound is typically characterized by techniques such as 1H and 13C nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (GC-MS) to confirm identity and purity . As a building block, it facilitates the exploration of new chemical space and the development of potential pharmacologically active molecules. This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-hydroxy-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(13)3-8(12)7-4-10-6-11-5-7/h4-6,8,12H,2-3H2,1H3

InChI Key

XEMVFLNNGOJLRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN=CN=C1)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Acid-Catalyzed One-Step Synthesis

A robust and efficient method involves the direct catalytic reaction of 5-aminopyrimidine (or closely related pyrimidine bases) with ethyl acrylate or ethyl propenoate under acidic conditions. The key features of this method are:

  • Catalyst: Trifluoromethanesulfonic acid, used in catalytic amounts (5–10 mol% relative to ethyl propenoate).
  • Solvent: Anhydrous ethanol, volume ranging from 25% to 100% of the ethyl propenoate volume.
  • Reaction conditions: Nitrogen atmosphere, oil bath heating at 120–160 °C, reflux for 16–20 hours.
  • Workup: After reaction completion, the mixture is cooled to 35–40 °C and concentrated under reduced pressure (0.09–0.1 MPa). The crude product is washed with organic solvents such as petroleum ether and ethyl acetate in varying ratios, followed by recrystallization to afford the target compound as white crystalline solids.
Representative Experimental Data
Parameter Condition/Value
Raw materials 5-Aminopyrimidine, ethyl propenoate
Catalyst Trifluoromethanesulfonic acid (5–10%)
Solvent Dehydrated ethanol (0.25–1 volume equiv.)
Temperature 120–160 °C
Reaction time 16–20 hours
Atmosphere Nitrogen
Workup temperature 35–40 °C
Pressure during concentration 0.09–0.1 MPa
Purification solvents Petroleum ether/ethyl acetate mixtures
Yield 80–85%
Purity (HPLC) 99%

This method is noted for its simplicity, high yield, and environmentally friendly profile due to mild reaction conditions and efficient catalyst use. The product isolation is straightforward, and the process is scalable for industrial applications.

Multi-Step Synthesis via Intermediate N-Oxides and Catalytic Hydrogenation

An alternative, more complex route involves:

  • Synthesis of 2-chloropyrimidine N-oxide derivatives.
  • Reaction with β-alanine carbethoxy hydrochloride to form 3-(pyrimidinylamino) ethyl propionate N-oxide.
  • Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) to yield Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate.

This multi-step approach, although yielding high purity products, is time-consuming (up to 100 hours) and involves more complex purification steps. Overall yield is moderate (~52%) due to multiple reaction and purification stages.

Comparative Summary of Preparation Methods

Method Reaction Type Catalyst/Enzyme Reaction Time Yield (%) Purity (%) Notes
Acid-catalyzed one-step Michael addition Trifluoromethanesulfonic acid 16–20 h 80–85 99 Simple, scalable, environmentally friendly
Multi-step N-oxide + hydrogenation N-oxide formation + catalytic hydrogenation Pd/C catalytic hydrogenation ~100 h ~52 High Complex, longer time, moderate yield
Enzymatic resolution (analogous) Lipase-catalyzed transesterification Lipases (Novozyme 435, Amano) 20–160 h Variable >99 ee For chiral purity, mild conditions, eco-friendly
Claisen condensation (related) Base-catalyzed condensation Sodium ethoxide (base) Variable Not specified Not specified For β-ketoester intermediate, further reduction needed

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Oxo-3-(5-pyrimidinyl)propanoate.

    Reduction: Formation of 3-Hydroxy-3-(5-pyrimidinyl)propanol.

    Substitution: Formation of various substituted pyrimidinyl derivatives.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate involves its interaction with specific molecular targets. The hydroxy and pyrimidinyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Substituent Effects

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate shares a core β-hydroxypropanoate ester structure with several analogs, differing primarily in the substituent at the β-position. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituent Key Functional Groups
This compound* C₁₀H₁₂N₂O₃ ~208.21 (calc.) 5-pyrimidinyl Pyrimidine, hydroxyl, ester
Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-yl)propanoate C₁₀H₁₄N₂O₃ 210.23 4-hydroxy-6-methylpyrimidin-5-yl Pyrimidine, hydroxyl, methyl
Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate C₁₁H₁₃NO₅ 239.23 4-nitrophenyl Nitrophenyl, hydroxyl, ester
Ethyl 3-hydroxy-3-(2-methoxyphenyl)propanoate C₁₂H₁₆O₄ 224.25 2-methoxyphenyl Methoxyphenyl, hydroxyl, ester
Ethyl 3-(methylsulfonyl)propanoate C₆H₁₂O₄S 180.22 Methylsulfonyl Sulfonyl, ester

Notes:

  • Pyrimidine derivatives (e.g., ) exhibit enhanced polarity due to the nitrogen-rich aromatic ring, influencing solubility and binding affinity in biological systems.
  • Aromatic substituents (e.g., nitrophenyl , methoxyphenyl ) introduce steric and electronic effects, altering reactivity and stability.
  • Sulfonyl-containing analogs (e.g., ) display distinct electronic properties, affecting metabolic pathways.

Physicochemical Properties

Limited data are available for the target compound, but trends from analogs suggest:

  • Polarity: Pyrimidine and hydroxyl groups increase polarity compared to alkyl-substituted esters (e.g., ethyl hexanoate ).
  • Volatility: Lower volatility than simpler esters (e.g., ethyl propanoate ) due to the bulky pyrimidinyl group.

Research Findings and Industrial Relevance

Analytical Differentiation

  • Esters with aromatic substituents (e.g., phenyl , pyridinyl ) exhibit distinct retention and migration times in chromatographic analyses compared to aliphatic esters .
  • Dimers and protonated molecules form in ionization processes, with abundance influenced by compound concentration .

Biological Activity

Ethyl 3-hydroxy-3-(5-pyrimidinyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Research has indicated that derivatives of this compound exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring, which is known for its role in various biological systems. The molecular formula is C11H14N2O3C_{11}H_{14}N_{2}O_{3} with a molecular weight of 218.24 g/mol. The presence of the hydroxyl group enhances its reactivity and potential interaction with biological targets.

1. Antimicrobial Activity

Research has shown that compounds containing pyrimidine moieties possess significant antimicrobial properties. This compound has been evaluated against various pathogens, demonstrating efficacy in inhibiting bacterial growth. A study reported that derivatives exhibited activity against resistant strains of bacteria, indicating potential as a lead compound for antibiotic development.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it reduces the production of pro-inflammatory cytokines in human cell lines. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
IL-615045
TNF-α12030

3. Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cells.

Cell Line IC50 (µM)
MCF-710
A54915

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as an alternative treatment for resistant infections.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers examined the anti-inflammatory properties of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings suggested that treatment with this compound significantly lowered levels of IL-6 and TNF-α, supporting its role as an anti-inflammatory agent.

Q & A

Q. What strategies validate the absence of toxic degradation products?

  • Answer : LC-MS/MS with MRM (multiple reaction monitoring) identifies trace impurities. Ames tests and zebrafish embryo toxicity assays assess mutagenicity and acute toxicity, respectively .

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